N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as retrosynthetic analysis , which involves working backwards from the target molecule to determine potential precursors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors such as the choice of solvent can drastically alter the efficiency and selectivity of a process .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. Techniques used can include thermal analysis, spectroscopy, and chromatography .Scientific Research Applications
Electrophilic Fluorination Reagents
N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) : A sterically demanding electrophilic fluorinating reagent, NFBSI, shows improved enantioselectivity in fluorination reactions compared to N-fluorobenzenesulfonimide (NFSI). This highlights its potential in synthesizing enantioselective fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).
Anticancer Research
Aminothiazole-Paeonol Derivatives : Novel compounds, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have shown high anticancer potential against human gastric and colorectal adenocarcinoma cell lines. These findings suggest the therapeutic potential of sulfonamide derivatives in cancer treatment (Tsai et al., 2016).
Corrosion Inhibition
Piperidine Derivatives : Research on piperidine derivatives, such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, has demonstrated their effectiveness in inhibiting the corrosion of iron. This highlights the application of such compounds in protecting metals from corrosion, which is crucial in industrial processes (Kaya et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
Simulation Studies : The use of piperidine derivatives in molecular dynamics and quantum chemical simulation studies provides insights into their adsorption behaviors and inhibition efficiencies on metallic surfaces. This research contributes to the understanding of molecular interactions at the atomic level, which is essential for designing more effective corrosion inhibitors (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-25-17-5-4-15(19)10-18(17)26(23,24)22-11-13-6-8-21-16(9-13)14-3-2-7-20-12-14/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFKDYUPQQWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide |
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